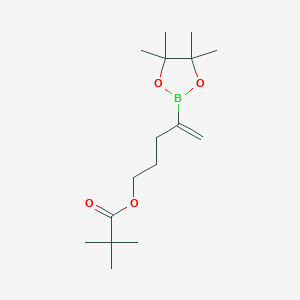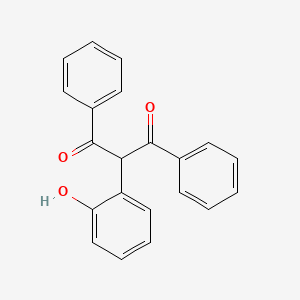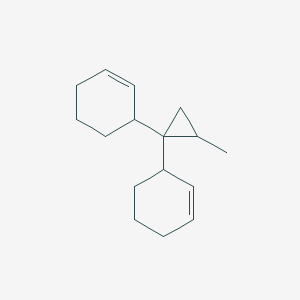
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene is an organic compound with the molecular formula C16H24 It is a complex cyclic hydrocarbon featuring a cyclohexene ring fused with a cyclopropyl group and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexane derivatives.
科学的研究の応用
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclic hydrocarbons with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic and industrial applications.
類似化合物との比較
Similar Compounds
Methylcyclohexene: A simpler cyclic hydrocarbon with a methyl group attached to the cyclohexene ring.
Cyclohexenone: A ketone derivative of cyclohexene, used as an intermediate in organic synthesis.
Uniqueness
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene stands out due to its complex structure, which combines multiple cyclic systems. This structural complexity provides unique chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
69083-58-5 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC名 |
3-(1-cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene |
InChI |
InChI=1S/C16H24/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h4,6,8,10,13-15H,2-3,5,7,9,11-12H2,1H3 |
InChIキー |
YLBKOQBFLVCUOF-UHFFFAOYSA-N |
正規SMILES |
CC1CC1(C2CCCC=C2)C3CCCC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


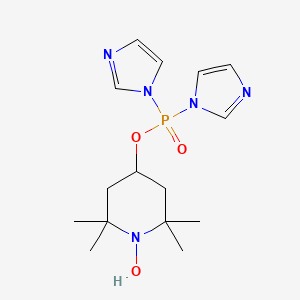
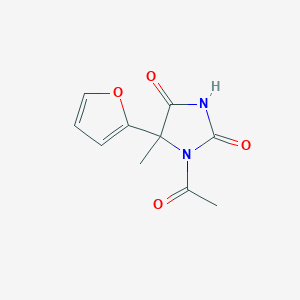
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)

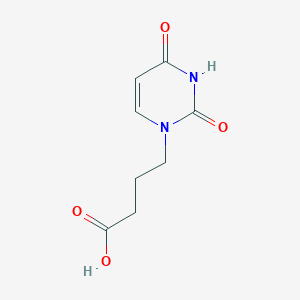
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
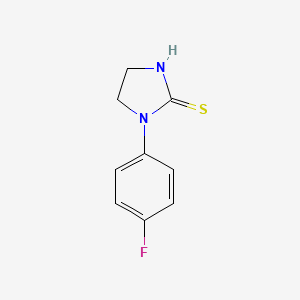
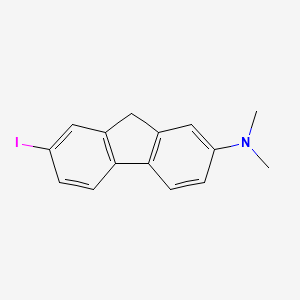
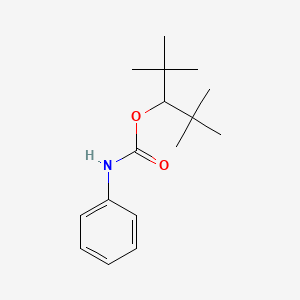
![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
